

Application Note: Comprehensive Analytical Characterization of 5-Bromo-2-ethyl-3-nitropyridine

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Compound of Interest

Compound Name: 5-Bromo-2-ethyl-3-nitropyridine

Cat. No.: B582386

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Audience: Researchers, scientists, and drug development professionals engaged in synthetic chemistry, quality control, and medicinal chemistry.

Abstract: **5-Bromo-2-ethyl-3-nitropyridine** is a substituted pyridine derivative with significant potential as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents. Its precise molecular structure, purity, and stability are paramount to ensuring the success of downstream applications. This document provides a comprehensive guide to the analytical techniques required for its complete characterization. We present detailed, field-proven protocols for spectroscopic and chromatographic methods, emphasizing the causality behind experimental choices to ensure robust and reliable data generation.

Introduction and Physicochemical Overview

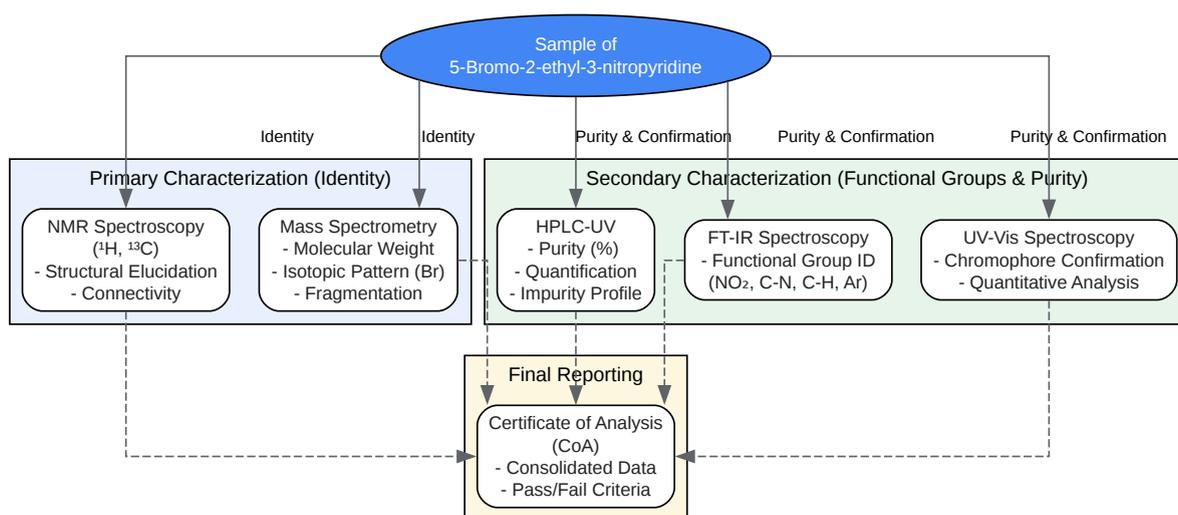
The functionalized pyridine core is a privileged scaffold in modern drug discovery. The specific arrangement of the bromo, ethyl, and nitro groups on the pyridine ring of **5-Bromo-2-ethyl-3-nitropyridine** offers multiple reaction sites for further chemical modification. Therefore, unambiguous confirmation of its identity and purity is a critical first step in any research and development pipeline. This guide outlines an integrated analytical workflow to achieve this.

Table 1: Physicochemical Properties of **5-Bromo-2-ethyl-3-nitropyridine**

Property	Value	Source
Molecular Formula	C ₇ H ₇ BrN ₂ O ₂	[1]
Molecular Weight	231.05 g/mol	[1]
Appearance	Typically a solid (e.g., light yellow powder)	General observation for similar compounds
CAS Number	1211591-74-0	[1]

Integrated Analytical Workflow

A multi-technique approach is essential for the comprehensive characterization of a novel chemical entity. No single method can provide all the necessary information. The following workflow illustrates how different analytical techniques are synergistically employed to build a complete profile of **5-Bromo-2-ethyl-3-nitropyridine**, from initial identity confirmation to final purity assessment.



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Caption: Integrated workflow for the characterization of **5-Bromo-2-ethyl-3-nitropyridine**.

Spectroscopic Characterization Protocols

Spectroscopic methods provide detailed information about the molecular structure and composition of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules.[2] It provides information on the chemical environment, connectivity, and number of protons and carbons in the molecule.

Protocol: ^1H and ^{13}C NMR Analysis

- Principle: Atomic nuclei with non-zero spin (like ^1H and ^{13}C) align in a magnetic field. Radiofrequency pulses perturb this alignment, and the emitted signal reveals the chemical environment of each nucleus. The electron-withdrawing nitro group and the pyridine nitrogen will cause significant downfield shifts for nearby nuclei.[2]
- Instrumentation & Materials:
 - NMR Spectrometer (400 MHz or higher recommended for better resolution).
 - NMR tubes (5 mm).
 - Deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Dimethyl sulfoxide-d₆, DMSO-d_6).
 - Internal standard (e.g., Tetramethylsilane, TMS, usually included in the solvent).
- Sample Preparation:
 - Accurately weigh 5-10 mg of the sample.
 - Dissolve in approximately 0.6-0.7 mL of deuterated solvent in a clean vial.
 - Transfer the solution to an NMR tube.

- Data Acquisition:
 - Acquire a ^1H NMR spectrum. Key parameters include a sufficient number of scans (e.g., 8-16) and a relaxation delay (D1) of at least 1-2 seconds.
 - Acquire a ^{13}C NMR spectrum. This requires significantly more scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .^[2]
- Data Analysis & Expected Results:
 - ^1H NMR:
 - Aromatic Region ($\delta \sim 8.0-9.0$ ppm): Two distinct signals corresponding to the two protons on the pyridine ring. The proton at C6 (adjacent to N) will be the most deshielded, followed by the proton at C4.
 - Ethyl Group: A quartet (CH_2) and a triplet (CH_3) in the aliphatic region ($\delta \sim 2.8-3.2$ ppm for the CH_2 and $\delta \sim 1.2-1.5$ ppm for the CH_3), showing characteristic ^3J coupling.
 - ^{13}C NMR:
 - Aromatic Region ($\delta \sim 120-160$ ppm): Five distinct signals for the five carbons of the pyridine ring. The carbons attached to the nitro group (C3) and bromine (C5) will be significantly affected. The carbon adjacent to the nitrogen (C2) will also be downfield.
 - Aliphatic Region ($\delta \sim 15-30$ ppm): Two signals for the ethyl group carbons.

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight of the compound and provides structural information through fragmentation analysis. For halogenated compounds, it offers a definitive isotopic signature.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

- Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The presence of bromine, with its two major isotopes ^{79}Br (~50.5%)

and ^{81}Br (~49.5%), results in a characteristic M+2 peak with nearly equal intensity to the molecular ion peak (M).[3][4]

- Instrumentation & Materials:
 - Mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap).
 - HPLC-grade solvent (e.g., Methanol or Acetonitrile).
- Sample Preparation:
 - Prepare a dilute solution of the sample (~0.1 mg/mL) in the chosen solvent.
- Instrumental Parameters:

Parameter	Typical Setting	Rationale
Ionization Mode	Positive (ESI+)	The pyridine nitrogen can be readily protonated to form $[\text{M}+\text{H}]^+$.
Capillary Voltage	3-4 kV	To generate a stable electrospray.
Source Temp.	100-150 °C	To aid desolvation without causing thermal degradation.
Mass Range	50-500 m/z	To cover the expected molecular ion and fragments.

- Data Analysis & Expected Results:
 - Molecular Ion: Look for a pair of peaks corresponding to $[\text{M}+\text{H}]^+$.
 - m/z ~231.98: Corresponding to $[\text{C}_7\text{H}_8^{79}\text{BrN}_2\text{O}_2]^+$
 - m/z ~233.98: Corresponding to $[\text{C}_7\text{H}_8^{81}\text{BrN}_2\text{O}_2]^+$

- Isotopic Pattern: The relative intensity of the m/z 231.98 and 233.98 peaks should be approximately 1:1, which is a definitive confirmation of the presence of one bromine atom. [5]
- Fragmentation: Common fragmentation pathways may include the loss of the nitro group (a loss of 46 Da) or the ethyl group (a loss of 29 Da). [4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. [6]

Protocol: FT-IR Analysis (ATR)

- Principle: Infrared radiation is passed through a sample, and the absorption of energy at specific frequencies corresponds to the vibrational modes of the chemical bonds, such as stretching and bending. [6]
- Instrumentation:
 - FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation:
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal using the pressure clamp.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum over the range of 4000-400 cm^{-1} .
- Data Analysis & Expected Results:

Wavenumber (cm ⁻¹)	Vibrational Mode	Expected Appearance
~1520-1560 & 1340-1360	NO ₂ Asymmetric & Symmetric Stretch	Two strong, sharp bands.
~1580-1610	Pyridine Ring C=C and C=N Stretch	Medium to strong bands.
~2850-3000	C-H Aliphatic Stretch (Ethyl)	Medium bands.
~3000-3100	C-H Aromatic Stretch	Weaker bands.
~500-700	C-Br Stretch	Band in the fingerprint region.

Chromatographic Characterization Protocols

Chromatographic techniques are the gold standard for determining the purity of a compound and quantifying impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[7] For purity analysis of **5-Bromo-2-ethyl-3-nitropyridine**, a reverse-phase method is most suitable.[8]

Protocol: Reverse-Phase HPLC for Purity Analysis

- Principle: The analyte is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. More polar components elute earlier. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected.
- Instrumentation & Materials:
 - HPLC system with a UV-Vis detector.
 - Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 μm particle size).
 - HPLC-grade Acetonitrile (ACN) and water.
 - HPLC-grade acid (e.g., trifluoroacetic acid, TFA, or formic acid).

- Sample Preparation:
 - Prepare a stock solution of the sample in ACN or a mixture of ACN/water at ~1.0 mg/mL.
 - Dilute to a working concentration of ~0.1 mg/mL for analysis.

- Instrumental Parameters:

Parameter	Setting	Rationale
Mobile Phase A	Water + 0.1% TFA	Acidifier to ensure sharp peak shapes for the basic pyridine.
Mobile Phase B	Acetonitrile + 0.1% TFA	Organic modifier for elution.
Gradient	20% B to 95% B over 15 min	To elute the main compound and any less polar impurities.
Flow Rate	1.0 mL/min	Standard for a 4.6 mm ID column.
Column Temp.	30 °C	For reproducible retention times.
Detection (UV)	254 nm or λ_{max}	Nitroaromatic compounds typically absorb strongly in this region. [9] [10]
Injection Vol.	10 μ L	

- Data Analysis & Expected Results:
 - A single major peak corresponding to **5-Bromo-2-ethyl-3-nitropyridine**.
 - Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) x 100%.
 - The system suitability (e.g., peak tailing, theoretical plates) should be monitored to ensure the validity of the results.

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